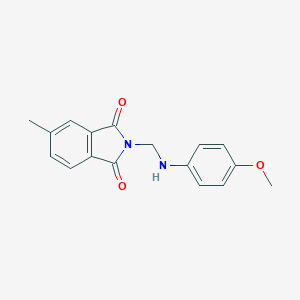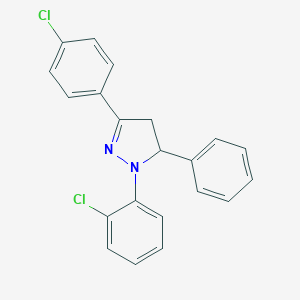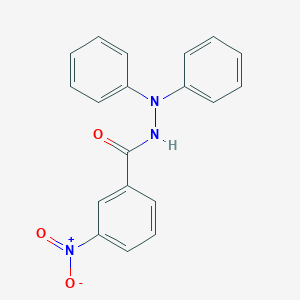![molecular formula C21H17BrClNO2 B412704 N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide](/img/structure/B412704.png)
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromobenzyl, chloro, and methoxyphenyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Substitution: The bromobenzyl and methoxyphenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromobenzyl and methoxyphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br~2~) and chlorine (Cl~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)benzamide
- N~1~-(4-bromobenzyl)-N~1~-(4-methylphenyl)benzamide
- N~1~-(4-bromobenzyl)-N~1~-(4-chlorophenyl)benzamide
Uniqueness
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide is unique due to the specific combination of bromobenzyl, chloro, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H17BrClNO2 |
|---|---|
Poids moléculaire |
430.7g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H17BrClNO2/c1-26-20-12-10-19(11-13-20)24(14-15-2-6-17(22)7-3-15)21(25)16-4-8-18(23)9-5-16/h2-13H,14H2,1H3 |
Clé InChI |
CSBWFUXSLRJFNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B412625.png)

![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}-1,3-benzenediol](/img/structure/B412630.png)
![8-{[(4-Amino-3,5-dichlorophenyl)imino]methyl}-1-naphthoic acid](/img/structure/B412632.png)
![N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)formic hydrazide](/img/structure/B412633.png)


![Methyl4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B412638.png)


![2-Methylpropyl 6-[4-(dimethylamino)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412641.png)

![2-[(3,4-Dimethylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B412645.png)
